

Application Notes and Protocols for the Synthesis of 4-Methoxy-2-methylaniline

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Compound of Interest

Compound Name: 4-Methoxy-2-methylaniline

Cat. No.: B089876

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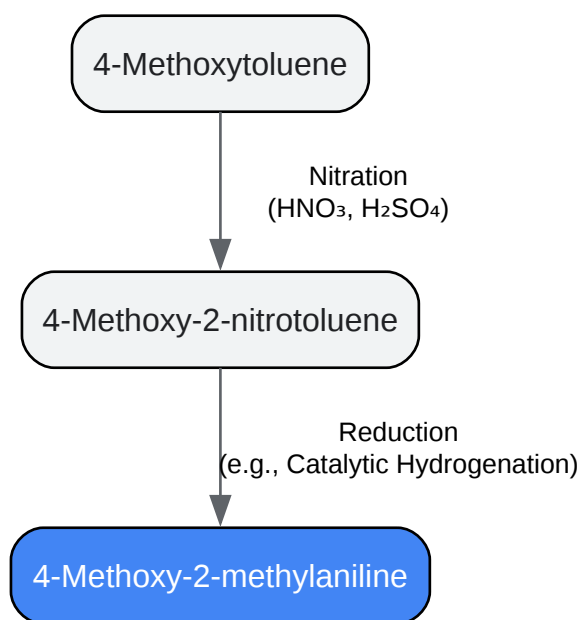
Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-2-methylaniline, also known as m-cresidine, is a significant chemical intermediate in the fields of medicinal chemistry and materials science.^{[1][2]} Its structural features make it a valuable precursor for the synthesis of various complex molecules, including potent anticancer agents.^[1] Derivatives of **4-methoxy-2-methylaniline** have shown promise as antimitotic agents that can inhibit tubulin assembly, leading to cell cycle arrest.^[1] Furthermore, this compound serves as a fundamental component in the development of advanced polymers with applications in organic electronics, such as OLEDs and OFETs.^[2] This document provides a detailed protocol for the synthesis of **4-methoxy-2-methylaniline** via a common two-step process involving nitration followed by reduction.

Synthesis Pathway Overview

The synthesis of **4-methoxy-2-methylaniline** is typically achieved through a two-step process starting from 4-methoxytoluene. The first step is the nitration of 4-methoxytoluene to yield 4-methoxy-2-nitrotoluene. The subsequent step involves the reduction of the nitro group to an amine, affording the final product, **4-methoxy-2-methylaniline**.^[1]



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Caption: General synthesis pathway for **4-Methoxy-2-methylaniline**.

Experimental Protocols

Part 1: Synthesis of 4-Methoxy-2-nitrotoluene

This protocol details the nitration of 4-methoxytoluene.

Materials:

- 4-Methoxytoluene
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Dichloromethane (CH_2Cl_2)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine

- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
- Slowly add 4-methoxytoluene to the cooled sulfuric acid while maintaining the temperature below 10 °C.
- Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
- Add the nitrating mixture dropwise to the solution of 4-methoxytoluene in sulfuric acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
- Pour the reaction mixture slowly onto crushed ice with stirring.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 4-methoxy-2-nitrotoluene.

- The crude product can be purified by column chromatography on silica gel.

Part 2: Synthesis of 4-Methoxy-2-methylaniline

This protocol describes the reduction of 4-methoxy-2-nitrotoluene to **4-methoxy-2-methylaniline** via catalytic hydrogenation.

Materials:

- 4-Methoxy-2-nitrotoluene
- Methanol (MeOH) or Ethanol (EtOH)
- Palladium on Carbon (5% or 10% Pd/C)
- Hydrogen gas (H₂)
- Celite or other filter aid
- Autoclave reactor or similar hydrogenation apparatus
- Filtration apparatus
- Rotary evaporator

Procedure:

- Charge a suitable autoclave reactor with a solution of 4-methoxy-2-nitrotoluene in methanol or ethanol.
- Under an inert atmosphere (e.g., nitrogen or argon), carefully add the palladium on carbon catalyst to the reaction mixture.
- Seal the reactor and purge with hydrogen gas several times.
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-5 bar).
- Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C) until the uptake of hydrogen ceases. Monitor the reaction progress by TLC or GC.

- Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
- Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield **4-methoxy-2-methylaniline**.
- The crude product can be further purified by distillation under reduced pressure or column chromatography if necessary.

Data Presentation

Parameter	Part 1: Nitration	Part 2: Reduction
Starting Material	4-Methoxytoluene	4-Methoxy-2-nitrotoluene
Key Reagents	HNO ₃ , H ₂ SO ₄	H ₂ , Pd/C
Solvent	Dichloromethane (for workup)	Methanol or Ethanol
Reaction Temperature	0-10 °C (addition), RT (stirring)	Room Temperature to 40 °C
Reaction Time	3-5 hours	2-6 hours (variable)
Typical Yield	70-85%	85-95%
Purification Method	Column Chromatography	Distillation or Column Chromatography

Physical and Chemical Properties of **4-Methoxy-2-methylaniline**:

Property	Value
CAS Number	102-50-1
Molecular Formula	C ₈ H ₁₁ NO
Molecular Weight	137.18 g/mol
Appearance	Brick red crystal or liquid
Melting Point	13-14 °C[3]
Boiling Point	249.4 °C at 760 mmHg[3]
Solubility	Soluble in organic solvents[3]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of **4-methoxy-2-methylaniline**.



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Caption: Experimental workflow for the synthesis of **4-Methoxy-2-methylaniline**.

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